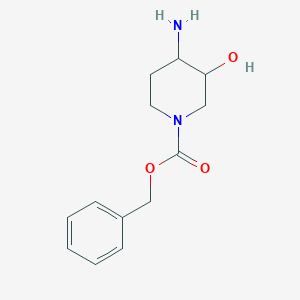

4-Amino-1-Cbz-3-hydroxypiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGMFWANMCSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine

This guide provides a comprehensive overview of the analytical methodologies and field-proven insights essential for the structural elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and outlines self-validating protocols for unambiguous characterization of this versatile piperidine derivative.

The piperidine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] The subject of this guide, this compound, with the empirical formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol , presents a unique structural challenge due to its multiple functional groups and stereochemical possibilities.[3] The presence of a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, along with amino and hydroxyl substituents, necessitates a multi-faceted analytical approach for complete structural verification.

The Critical Role of Stereochemistry

A pivotal aspect of the structure elucidation of this compound is the determination of the relative and absolute stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions. The trans and cis diastereomers will exhibit distinct spectroscopic properties and biological activities. For instance, NMR coupling constants can help determine the relative configuration; a J-coupling constant of 2.8 Hz between the protons at C3 and C4 (J3,4) has been noted for a cis-diastereomer of a similar compound, indicating an axial-equatorial relationship.[3] In contrast, a larger coupling constant would be expected for a trans-diaxial arrangement. The absolute configuration, such as (3R,4R) or (3S,4S) for the trans isomers, requires chiral-specific techniques or crystallization and X-ray diffraction for definitive assignment.[3]

Core Analytical Techniques for Structure Elucidation

A combination of spectroscopic methods is indispensable for the complete and accurate structural elucidation of this compound. The logical workflow for this process is outlined below.

Caption: Workflow for the Structure Elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the stereochemical relationships within the molecule.

1. ¹H NMR Spectroscopy:

-

Expected Chemical Shifts:

-

Aromatic Protons (Cbz group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzylic Protons (Cbz group): A singlet around 5.1 ppm for the two protons of the -OCH₂Ph group.

-

Piperidine Ring Protons: A complex series of multiplets between approximately 2.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen and oxygen will be deshielded and appear further downfield.

-

H3 and H4 Protons: The protons on the carbons bearing the hydroxyl and amino groups are expected to be in the downfield region of the piperidine signals. Their coupling constants are critical for determining the cis/trans stereochemistry.

-

NH₂ and OH Protons: These will appear as broad singlets that can exchange with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

-

2. ¹³C NMR Spectroscopy:

-

Expected Chemical Shifts:

-

Carbonyl Carbon (Cbz group): Around 155 ppm.

-

Aromatic Carbons (Cbz group): In the range of 127-137 ppm.

-

Benzylic Carbon (Cbz group): Approximately 67 ppm.

-

Piperidine Ring Carbons: Typically between 40 and 70 ppm. The carbons attached to the nitrogen (C2 and C6) and the hydroxyl group (C3) will be in the lower field part of this range.

-

3. 2D NMR Experiments (COSY and HSQC):

-

COSY (Correlation Spectroscopy): Essential for establishing the connectivity of protons within the piperidine ring by identifying which protons are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals of the piperidine ring.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of the exchangeable protons.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and determine the stereochemistry.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Expected Fragmentation Pattern (ESI-MS/MS):

The fragmentation of this compound is expected to be influenced by both the Cbz group and the piperidine ring.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

-

Protonated Molecule [M+H]⁺: The base peak is expected at m/z 251.14.

-

Loss of Benzyl Alcohol: A common fragmentation pathway for Cbz-protected amines is the loss of benzyl alcohol (108 Da).

-

Tropylium Ion: The formation of the stable tropylium cation at m/z 91 is a characteristic fragmentation of benzyl groups.

-

Piperidine Ring Cleavage: Further fragmentation will involve the opening and cleavage of the piperidine ring, influenced by the positions of the amino and hydroxyl groups.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire a full scan MS spectrum to determine the mass of the protonated molecule. Select the [M+H]⁺ ion for MS/MS analysis and acquire the product ion spectrum.

-

Data Analysis: Analyze the accurate mass measurements to confirm the elemental composition. Interpret the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad absorption |

| N-H (amine) | 3300-3500 | Sharp, medium absorption |

| C-H (aromatic) | 3000-3100 | Sharp, weak to medium |

| C-H (aliphatic) | 2850-3000 | Sharp, medium to strong |

| C=O (carbamate) | 1680-1700 | Strong, sharp absorption |

| C=C (aromatic) | 1450-1600 | Medium absorptions |

| C-O (alcohol/carbamate) | 1000-1300 | Strong absorptions |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: The sample, which is a solid, can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Integration and Final Structure Confirmation

The definitive structure of this compound is established by integrating the data from all analytical techniques. The molecular formula is confirmed by high-resolution mass spectrometry. FTIR confirms the presence of the key functional groups. Finally, NMR spectroscopy provides the detailed connectivity and stereochemistry of the molecule. The combination of these techniques provides a self-validating system for the unambiguous elucidation of the compound's structure.

References

The Strategic Role of 4-Amino-1-Cbz-3-hydroxypiperidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – January 2, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. This technical guide delves into the core attributes of 4-Amino-1-Cbz-3-hydroxypiperidine, CAS number 167832-41-9, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and its pivotal role in the creation of targeted therapies, with a particular focus on its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Physicochemical and Structural Characteristics

This compound is a piperidine derivative characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 3-position, and a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen. The trans configuration of the amino and hydroxyl groups is a key stereochemical feature. The Cbz group offers robust protection of the secondary amine, yet it can be readily removed under specific conditions, such as hydrogenolysis, providing an orthogonal protecting group strategy essential in multi-step syntheses.[1]

| Property | Value | Source |

| CAS Number | 167832-41-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [2] |

| Molecular Weight | 250.29 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Stereochemistry | Typically the (3R,4R) or (3S,4S) enantiomer is used in chiral synthesis. | [3][4] |

Strategic Synthesis: Achieving Stereochemical Control

The synthesis of enantiomerically pure 4-amino-3-hydroxypiperidines is a critical challenge in medicinal chemistry.[3][4] Several synthetic strategies have been developed to control the relative and absolute stereochemistry of the 4,3-amino alcohol moiety. These approaches often start from chiral pool materials or employ asymmetric synthesis techniques.[3][4]

One effective strategy involves the asymmetric hydrogenation of a suitable precursor, while another leverages the existing stereochemistry of molecules like 2-deoxy-D-ribose.[3] Biocatalytic and classical resolution techniques have also been explored to achieve the desired enantioenrichment.[3] The choice of the Cbz protecting group is deliberate; it is stable under a variety of reaction conditions but can be selectively cleaved, often by catalytic hydrogenation, without affecting other sensitive functional groups.[1]

Below is a representative, multi-step synthetic workflow illustrating the key transformations involved in accessing the chiral this compound core.

Caption: A generalized synthetic workflow for obtaining the target molecule.

Exemplary Synthetic Protocol:

The following is a generalized, multi-step protocol for the synthesis of a chiral 4-amino-3-hydroxypiperidine derivative, based on established chemical principles.

Step 1: Synthesis of a Protected Piperidone Precursor

-

A suitable starting material from the chiral pool is elaborated over several steps to introduce the necessary carbon and nitrogen framework.

-

This is followed by the formation of a protected piperidone ring system.

Step 2: Stereoselective Reduction

-

The piperidone is subjected to a stereoselective reduction to introduce the hydroxyl group with the desired trans stereochemistry relative to the future amino group. This is a critical step for establishing the correct diastereomeric relationship.

Step 3: Introduction of the Amino Group

-

The hydroxyl group may be converted to a leaving group, followed by nucleophilic substitution with an azide source.

-

Subsequent reduction of the azide yields the primary amine.

Step 4: Cbz Protection

-

The secondary amine of the piperidine ring is protected using benzyl chloroformate (Cbz-Cl) in the presence of a suitable base to yield the final product, this compound.

Application in Drug Discovery: The Synthesis of Ibrutinib

A prominent application of (3R,4R)-4-Amino-1-Cbz-3-hydroxypiperidine is as a key intermediate in the synthesis of Ibrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib is a targeted therapy for various B-cell malignancies.

The synthesis involves the coupling of the deprotected (3R,4R)-4-Amino-3-hydroxypiperidine with the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core of Ibrutinib. The Cbz protecting group on the piperidine nitrogen is removed in a subsequent step, followed by acylation of the now free secondary amine to complete the synthesis of the Ibrutinib molecule.

The Role of the Piperidine Scaffold in Ibrutinib's Mechanism of Action

Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby inhibiting its kinase activity. This disruption of the B-cell receptor (BCR) signaling pathway leads to decreased B-cell proliferation and survival. The chiral 4-amino-3-hydroxypiperidine moiety plays a crucial role in correctly orienting the molecule within the BTK active site, ensuring high affinity and specificity.

Caption: The inhibitory action of Ibrutinib on the BTK signaling pathway.

Conclusion

This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this scaffold in the development of Ibrutinib underscores its importance in the design of targeted therapies. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of such chiral building blocks will remain a cornerstone of innovative drug discovery.

References

Introduction: The Strategic Importance of the 3-Hydroxy-4-aminopiperidine Scaffold

An In-Depth Technical Guide to the Synthesis of trans-4-Amino-1-Cbz-3-hydroxypiperidine

Prepared by: Gemini, Senior Application Scientist

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational rigidity allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. Within this class, the trans-3-hydroxy-4-aminopiperidine motif is of particular strategic importance. This vicinal amino alcohol functionality provides a stereochemically defined platform for building complex molecules that can engage in specific hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.[2][3]

The N-Cbz protected variant, trans-4-Amino-1-Cbz-3-hydroxypiperidine (CAS No. 167832-41-9), is a key chiral intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and other targeted therapies.[4][5] The carboxybenzyl (Cbz) protecting group offers robust stability during various synthetic transformations while allowing for mild removal via hydrogenolysis, preserving other sensitive functionalities.[6] This guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable building block, focusing on the chemical logic, practical execution, and comparative analysis of different routes.

Core Synthetic Strategies: A Comparative Analysis

The primary challenge in synthesizing trans-4-Amino-1-Cbz-3-hydroxypiperidine lies in controlling the relative and absolute stereochemistry of the two adjacent stereocenters at C3 and C4. Several distinct strategies have been developed to address this, each with its own merits and drawbacks.

Figure 1. Major synthetic pathways to the target molecule.

Strategy A: Stereoselective Reduction of an α-Amino Ketone

This is arguably one of the most direct and frequently employed methods. The core logic involves establishing the aminopiperidinone backbone first and then setting the trans stereochemistry in a final, highly controlled reduction step.

Causality: The choice of reducing agent is paramount. Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are chosen for their ability to approach the carbonyl group from the sterically least hindered face.[6] In the case of an intermediate like 1-Cbz-4-aminopiperidin-3-one, the existing amino group at C4 directs the incoming hydride to the opposite face, resulting in the desired trans amino alcohol. This substrate-directed control is a powerful tool for achieving high diastereoselectivity.

Workflow:

-

Starting Material: A common starting point is N-Cbz-4-piperidone.

-

Amination at C4: Introduction of the amino group, often via a protected nitrogen source (e.g., as an azide or a protected amine) followed by reduction.

-

Oxidation to Ketone: If starting from a 3-hydroxypiperidine derivative, oxidation to the 3-keto intermediate is performed.

-

Diastereoselective Reduction: The key step, using a sterically demanding reducing agent to form the trans-hydroxyl group.

Strategy B: Diastereoselective Ring-Opening of an Epoxide

This classical approach constructs the vicinal amino alcohol moiety by opening a strained epoxide ring with a nitrogen nucleophile. The stereochemical outcome is dictated by the well-established SN2 mechanism of epoxide opening.

Causality: The synthesis begins by creating an epoxide on the piperidine ring, for instance, from N-Cbz-1,2,3,6-tetrahydropyridine. The subsequent ring-opening with an amine or azide (which is later reduced) proceeds via backside attack at one of the epoxide carbons. For a piperidine-3,4-epoxide, nucleophilic attack at C4 is often favored, leading to the formation of a trans-diaxial product initially, which then equilibrates to the more stable diequatorial conformation. This inherent stereochemical control makes it a reliable method.[7]

Workflow:

-

Epoxidation: Formation of an epoxide across the C3-C4 bond of a suitable tetrahydropyridine precursor.

-

Regioselective Opening: Nucleophilic attack at C4 with a nitrogen source (e.g., sodium azide or benzylamine).

-

Reduction (if azide): If an azide is used, it is subsequently reduced to the primary amine.

-

Deprotection/Reprotection (if needed): Manipulation of protecting groups to yield the final product.

Strategy C: Chiral Pool Synthesis

This elegant strategy leverages the pre-existing stereochemistry of naturally occurring molecules, such as amino acids or carbohydrates, to build the chiral piperidine core.

Causality: By starting with a molecule like D-glutamic acid, the stereocenter that will ultimately become C3 or C4 is already defined.[8] The synthetic sequence then involves a series of transformations, including reduction, activation of hydroxyl groups (e.g., as tosylates or mesylates), and an intramolecular cyclization step to form the piperidine ring. This approach provides excellent control over the absolute stereochemistry, leading to enantiomerically pure products.[8][9][10]

Workflow:

-

Starting Material: An enantiopure starting material like D-glutamic acid or 2-deoxy-D-ribose.[8][9]

-

Functional Group Manipulation: A multi-step sequence of reductions, protections, and activations.

-

Intramolecular Cyclization: Formation of the piperidine ring via an intramolecular SN2 reaction.

-

Final Adjustments: Deprotection and installation of the final Cbz group.

Strategy D: Modern Biocatalytic Approaches

Recent advances have focused on using enzymes to perform key transformations with exceptional selectivity and under mild, environmentally friendly conditions.

Causality: Enzymes such as transaminases and imine reductases can install chiral amine centers with near-perfect enantioselectivity.[11] For example, a prochiral ketone precursor could be converted directly to the chiral amine using a transaminase, or an imine intermediate could be asymmetrically reduced by an imine reductase.[12] These methods can significantly shorten synthetic routes and avoid the use of expensive or toxic heavy metal catalysts.[11]

Data Summary: Comparison of Synthetic Strategies

| Strategy | Starting Material(s) | Key Transformation(s) | Typical Yields | Stereoselectivity Control | Key Advantages |

| A: Ketone Reduction | N-Cbz-4-piperidone | Diastereoselective reduction | Good to Excellent | High (Reagent-controlled) | Direct, convergent route |

| B: Epoxide Opening | N-Cbz-tetrahydropyridine | Regioselective SN2 opening | Moderate to Good | High (Mechanism-inherent) | Reliable, predictable outcome |

| C: Chiral Pool | D-Glutamic Acid, Sugars | Intramolecular cyclization | Variable (multi-step) | Excellent (Substrate-controlled) | Access to high enantiopurity |

| D: Biocatalysis | Keto-piperidine precursor | Enzymatic amination/reduction | Good to Excellent | Excellent (Enzyme-controlled) | Green, highly selective |

Detailed Experimental Protocol: Synthesis via Stereoselective Ketone Reduction

This protocol is a representative example based on Strategy A, which offers a balance of efficiency and control.

Figure 2. Example workflow for the ketone reduction strategy.

Step 1: Synthesis of 1-Cbz-4-azidopiperidin-3-one

-

This step often involves multiple transformations not detailed here for brevity, starting from N-Cbz-4-piperidone to introduce an azide at the C4 position and a carbonyl at the C3 position. The resulting α-azido ketone is the key precursor.

Step 2: Diastereoselective Reduction of 1-Cbz-4-azidopiperidin-3-one

-

Preparation: Dissolve 1-Cbz-4-azidopiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C. The bulky nature of L-Selectride is critical for achieving high trans selectivity.[6]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction at -78 °C by the slow addition of aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

-

Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trans-4-Azido-1-Cbz-3-hydroxypiperidine.

Step 3: Reduction of the Azide to the Primary Amine

-

Catalyst Setup: Dissolve the crude azido alcohol from the previous step in methanol or ethyl acetate. Add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure trans-4-Amino-1-Cbz-3-hydroxypiperidine as a solid.[5]

Characterization and Quality Control

The identity, purity, and stereochemistry of the final compound must be rigorously confirmed:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure. The coupling constants between the protons at C3 and C4 in the ¹H NMR spectrum are diagnostic for the trans stereochemistry (typically a large diaxial coupling constant, J ≈ 8-10 Hz).

-

Mass Spectrometry (MS): Confirms the molecular weight (250.29 g/mol ).[5]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity and, with a chiral column, the enantiomeric excess if a chiral synthesis was performed.

-

Melting Point: A sharp melting point range indicates high purity.

Conclusion

The synthesis of trans-4-Amino-1-Cbz-3-hydroxypiperidine is a well-studied but challenging problem in organic synthesis where control of stereochemistry is paramount. While multiple strategies exist, the stereoselective reduction of an α-amino (or α-azido) ketone precursor offers a robust and scalable route. The choice of a specific synthetic pathway in a drug development setting will ultimately depend on factors such as the availability of starting materials, scalability, cost, and the desired level of enantiopurity. The emergence of biocatalytic methods promises greener and more efficient routes, further expanding the synthetic chemist's toolkit for accessing this critical pharmaceutical intermediate.

References

- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 2. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]

- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 4. trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 | Benchchem [benchchem.com]

- 5. trans-4-Amino-1-Cbz-3-hydroxypiperidine AldrichCPR 167832-41-9 [sigmaaldrich.com]

- 6. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]

- 12. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Chiral Synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine

Foreword: The Strategic Importance of a Chiral Scaffold

The 4-amino-3-hydroxypiperidine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure, decorated with strategically placed functional groups—a secondary amine within the ring, a hydroxyl group, and an amino group—provides an ideal framework for designing potent and selective therapeutic agents. The precise spatial arrangement of these groups, dictated by the stereochemistry at the C3 and C4 positions, is paramount for specific molecular interactions with biological targets. The carbobenzyloxy (Cbz) protecting group at the N1 position offers robust protection during synthesis while allowing for facile deprotection under standard hydrogenolysis conditions, making the title compound, 4-Amino-1-Cbz-3-hydroxypiperidine, a highly valuable and versatile chiral building block for drug development professionals.

This guide provides an in-depth exploration of the core strategies for accessing this molecule with high enantiomeric and diastereomeric purity. We will move beyond a simple recitation of procedures to dissect the underlying principles, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Strategic Overview: Pathways to Stereochemical Control

Achieving the desired cis or trans relationship between the C3-hydroxyl and C4-amino groups, along with control over their absolute configuration (e.g., (3R,4R) or (3S,4S)), is the central challenge. Several distinct strategic approaches have been developed, each with its own set of advantages and limitations. This guide will focus on three field-proven strategies:

-

Asymmetric Catalysis: The direct creation of stereocenters on a prochiral substrate using a chiral catalyst. Rhodium-catalyzed asymmetric hydrogenation is a premier example of this step-economical approach.[1]

-

Chiral Pool Synthesis: The exploitation of naturally occurring chiral molecules, where the stereochemistry is already set. This strategy leverages nature's own enantiopure starting materials, such as carbohydrates, to build the target molecule.[1][2]

-

Biocatalytic and Enzymatic Resolution: The use of enzymes to either selectively transform a prochiral ketone or to resolve a racemic mixture. This approach offers exceptional selectivity under mild, environmentally benign conditions.[1][3][4]

The following sections will provide detailed protocols and mechanistic insights for each of these powerful strategies.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach represents a highly efficient method for establishing the syn stereochemistry of the amino alcohol moiety through the asymmetric hydrogenation of a β-enamido ketone precursor. The choice of a chiral phosphine ligand is critical for inducing high levels of enantioselectivity.

Causality and Mechanistic Insight

The core of this strategy lies in the coordination of the rhodium catalyst to the double bond and the carbonyl group of the substrate. The chiral ligand, such as a derivative of Josiphos, creates a chiral pocket around the metal center. This chiral environment dictates the facial selectivity of hydride delivery from the hydrogen source to the olefin, establishing the two contiguous stereocenters in a single, highly controlled step. The substrate is designed to favor the formation of the desired (3R,4R) diastereomer.

Workflow: Asymmetric Hydrogenation Pathway

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from methodologies described in the literature for the synthesis of related chiral 4-amino-3-hydroxy piperidines.[1]

-

Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the selected chiral phosphine ligand (e.g., a Josiphos-type ligand) in a degassed solvent such as methanol. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: To the activated catalyst solution, the substrate, 1-Cbz-4-(benzylamino)-1,2,3,6-tetrahydropyridin-3-one, is added.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until substrate consumption is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product, (3R,4R)-1-Cbz-4-(benzylamino)piperidin-3-ol, is purified by flash column chromatography.

-

Final Deprotection: The purified intermediate is dissolved in ethanol or methanol, and Pearlman's catalyst (Pd(OH)₂/C) or Pd/C is added. The mixture is subjected to hydrogenolysis (H₂ balloon or Parr shaker) to remove the N-benzyl group at the C4 position, yielding the final product. Filtration and solvent evaporation provide the target compound, (3R,4R)-4-Amino-1-Cbz-3-hydroxypiperidine.

Strategy 2: Synthesis from the Chiral Pool (2-Deoxy-D-Ribose)

This strategy leverages the inherent chirality of a readily available sugar, 2-deoxy-D-ribose, to construct the piperidine ring. The stereocenters of the sugar are methodically transformed into the desired stereocenters of the final product through a multi-step sequence.

Causality and Mechanistic Insight

The logic of this pathway is to use the C3 and C4 hydroxyl groups of the sugar precursor to install the C3-hydroxyl and C4-amino groups of the target piperidine. The key steps involve reductive amination to form the piperidine ring and stereochemical inversions or retentions at specific centers to achieve the desired final configuration. This is a substrate-controlled synthesis, where the stereochemistry of the starting material directly dictates the stereochemistry of the product.[1][5]

Workflow: Chiral Pool Synthesis Pathway

Caption: Generalized workflow for chiral pool synthesis.

Experimental Protocol: Synthesis from 2-Deoxy-D-Ribose

This protocol is a conceptual summary based on established transformations in carbohydrate chemistry and piperidine synthesis.[2][5]

-

Initial Protection: 2-deoxy-D-ribose is treated with an acetone source and an acid catalyst (e.g., pyridinium p-toluenesulfonate) to form the 3,4-acetonide, protecting these hydroxyl groups.[5] The remaining primary hydroxyl is then activated, for instance, by conversion to a tosylate or mesylate.

-

Introduction of the C4-Amino Precursor: The activated primary alcohol undergoes an S_N2 reaction with an azide source (e.g., sodium azide) to introduce the nitrogen functionality with inversion of configuration.

-

Ring Formation via Reductive Amination: The acetonide protecting group is removed under acidic conditions. The liberated aldehyde and the azide are then subjected to reductive amination conditions. The azide is first reduced to a primary amine (e.g., using H₂, Pd/C), which then reacts intramolecularly with the aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form the piperidine ring.

-

Nitrogen Protection: The secondary amine of the newly formed piperidine ring is protected with a Cbz group by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions.

-

Final Adjustments and Deprotection: Any remaining protecting groups are removed to yield the final this compound. The exact sequence and choice of protecting groups are critical to avoid side reactions and ensure high stereochemical fidelity.

Strategy 3: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The asymmetric reduction of a prochiral ketone, 1-Cbz-4-amino-piperidin-3-one, using a ketoreductase (KRED) enzyme can directly generate the chiral cis-amino alcohol with high enantiomeric excess.

Causality and Mechanistic Insight

Ketoreductases are enzymes that utilize a cofactor, typically NADPH or NADH, to deliver a hydride to a carbonyl group. The enzyme's active site is an intricate, chiral environment that binds the substrate in a specific orientation. This precise positioning ensures that the hydride is delivered to only one face of the carbonyl, leading to the formation of a single enantiomer of the corresponding alcohol. For this process to be economically viable, the expensive cofactor must be regenerated in situ. This is commonly achieved by adding a sacrificial alcohol (like isopropanol) and a second enzyme, such as a glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the NADPH/NADH.[6]

Workflow: Biocatalytic Reduction Pathway

Caption: Biocatalytic reduction with cofactor regeneration.

Experimental Protocol: Ketoreductase (KRED) Reduction

This protocol is based on general procedures for enzymatic ketone reductions.[3][6]

-

Reaction Buffer Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.5-7.5) is prepared.

-

Reagent Assembly: To the buffer, the substrate (1-Cbz-4-amino-piperidin-3-one), the cofactor (NADP⁺ or NAD⁺, catalytic amount), the regeneration system substrate (e.g., D-glucose), and the enzymes (the selected ketoreductase and glucose dehydrogenase) are added. The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

-

Reaction Execution: The mixture is stirred gently at a controlled temperature (typically 25-40 °C). The reaction progress is monitored by chiral HPLC to determine both the conversion and the enantiomeric excess (ee) of the product.

-

Work-up and Extraction: Once the reaction reaches completion, the enzymes are removed, often by adding a water-immiscible organic solvent (e.g., ethyl acetate) and filtering the resulting mixture through celite. The aqueous layer is then extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography if necessary to yield the enantiopure amino alcohol.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages | Typical Step Count | Stereocontrol |

| Asymmetric Hydrogenation | High efficiency and atom economy; direct creation of stereocenters.[1] | Requires specialized high-pressure equipment; catalyst and ligand can be expensive. | Short (2-4 steps from advanced intermediate) | Excellent (often >99% ee/de) |

| Chiral Pool Synthesis | Readily available, inexpensive starting material; well-established transformations.[2] | Long synthetic sequence; protecting group manipulations can be complex.[5] | Long (6-10+ steps) | Excellent (substrate-controlled) |

| Biocatalytic Reduction | Extremely high selectivity (>99% ee); mild, aqueous conditions; environmentally friendly.[6] | Requires screening to find a suitable enzyme; potential for substrate/product inhibition. | Very short (1-2 steps from ketone) | Superb (>99% ee) |

Conclusion and Future Outlook

The chiral synthesis of this compound is a well-addressed challenge in modern organic chemistry, with robust solutions offered by asymmetric catalysis, chiral pool synthesis, and biocatalysis. The choice of strategy is often dictated by project-specific needs, including scale, cost, available equipment, and desired stereoisomer.

-

For rapid, step-economical access to gram or kilogram quantities, asymmetric hydrogenation stands out as a powerful industrial method, provided the initial investment in catalyst development is feasible.

-

Chiral pool synthesis , while longer, remains a reliable and cost-effective approach for academic labs and situations where the specific stereoisomer derived from the starting material is desired.

-

The future undoubtedly lies in the continued expansion of biocatalysis . As enzyme engineering and screening platforms become more accessible, the use of ketoreductases and transaminases will likely become the dominant method for producing such chiral amines, offering unparalleled selectivity and a superior environmental profile.[7][8]

Researchers and drug development professionals are encouraged to view these strategies not as mutually exclusive but as a versatile toolkit. A combination of approaches—for instance, using an enzymatic step to resolve an intermediate generated through a shorter chemical route—can often provide the most practical and efficient solution to complex synthetic challenges.

References

- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

Stereochemistry of 4-Amino-1-Cbz-3-hydroxypiperidine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of bioactive molecules and clinical drug candidates. The precise spatial arrangement of its amino and hydroxyl functional groups, governed by its stereochemistry, is paramount to its pharmacological activity, dictating molecular recognition and binding affinity at the target site. This technical guide provides a comprehensive exploration of the stereochemistry of N-Cbz protected 4-amino-3-hydroxypiperidine, a key synthetic intermediate. We will delve into the fundamental aspects of its stereoisomers, stereoselective synthesis strategies, definitive analytical characterization techniques, and the critical role of conformational analysis in understanding its behavior and application in drug discovery.

Introduction: The Significance of the 4-Amino-3-hydroxypiperidine Core

The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles in approved pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to present functional groups in well-defined three-dimensional orientations make it an ideal scaffold for interacting with biological macromolecules. The vicinal amino alcohol functionality (a 1,2-amino alcohol) within the 4-amino-3-hydroxypiperidine structure is a key pharmacophore that can engage in a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and dipole interactions.

The N-Cbz (benzyloxycarbonyl) protecting group serves a dual purpose in the synthesis of molecules containing this core.[2] It temporarily masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions, and its steric bulk can significantly influence the stereochemical outcome of subsequent transformations.[3] This protected intermediate is crucial in the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.[4][5] For instance, chiral 4-amino-3-hydroxypiperidine derivatives are critical building blocks for potent pharmaceuticals, making the control over their stereochemistry a central challenge in process chemistry and drug development.[4][6]

Understanding the Stereoisomers

4-Amino-1-Cbz-3-hydroxypiperidine possesses two stereogenic centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis diastereomers and the trans diastereomers.

-

(3R, 4R)- and (3S, 4S)-isomers: These are the trans isomers, where the hydroxyl and amino groups are on opposite faces of the piperidine ring.

-

(3R, 4S)- and (3S, 4R)-isomers: These are the cis isomers, where the hydroxyl and amino groups are on the same face of the piperidine ring.

The relative (cis/trans) and absolute (R/S) stereochemistry of these isomers profoundly impacts their biological activity.[7][8] Different isomers can exhibit vastly different potencies, selectivities, and metabolic profiles due to the stringent stereochemical requirements of their biological targets.

Strategies for Stereoselective Synthesis

Achieving control over both relative and absolute stereochemistry is the primary goal of synthetic strategies targeting this scaffold. Several approaches have been successfully employed.

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials to impart stereocontrol. For example, carbohydrates like 2-deoxy-D-ribose have been used as precursors, where the existing stereocenters are transformed into the desired piperidine core.[9][10] This approach leverages nature's stereochemical precision to build the target molecule.

Asymmetric Hydrogenation

A powerful method for establishing stereocenters is the asymmetric hydrogenation of a prochiral precursor. For instance, a suitably functionalized tetrahydropyridine can be hydrogenated using a chiral catalyst, such as a Rhodium(I) complex with a chiral phosphine ligand, to selectively produce one enantiomer of the desired product.[9][10] This method is highly efficient and can provide high enantiomeric excess (ee).

Diastereoselective Reduction

The reduction of a 4-amino-3-oxopiperidine precursor is a common strategy to install the hydroxyl group. The choice of reducing agent can selectively favor the formation of either the cis or trans diastereomer.

-

Bulky Reducing Agents: Reagents like L-Selectride® often favor axial attack on the ketone, leading to the formation of an equatorial alcohol, which can result in the cis product depending on the pre-existing stereochemistry at C4.[6]

-

Less Hindered Reducing Agents: Reagents like sodium borohydride (NaBH₄) may favor equatorial attack, yielding an axial alcohol and potentially the trans product.[3]

Enzymatic Methods

Biocatalysis offers a green and highly selective alternative for stereochemical control. Carbonyl reductases (KREDs) can reduce a ketone precursor with exceptional enantioselectivity and diastereoselectivity, often under mild reaction conditions.[6] By screening for enzymes with different stereopreferences (e.g., HeCR and DbCR), it is possible to access all four stereoisomers of a 3-substituted-4-hydroxypiperidine.[6]

The following diagram illustrates a generalized workflow for diastereoselective reduction.

Caption: Generalized workflow for diastereoselective reduction.

Analytical Characterization and Stereochemical Assignment

Unambiguous determination of the stereochemistry is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans) in solution.

-

¹H NMR Coupling Constants (³J): The magnitude of the vicinal coupling constant between the protons at C3 and C4 (³J_H3,H4) is diagnostic of their dihedral angle, as described by the Karplus equation.

-

A large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship between H3 and H4, which is characteristic of the trans isomer in a chair conformation.

-

A small coupling constant (typically 2-5 Hz) suggests a cis (axial-equatorial or equatorial-equatorial) relationship, indicative of the cis isomer.

-

-

Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE experiments can reveal through-space proximity between protons. For the cis isomer, a strong NOE is expected between the axial protons at C3 and C5, and between the axial H3 and axial H4 if applicable. For the trans isomer, NOEs will reflect the diaxial or diequatorial relationships.[11]

-

¹³C NMR Chemical Shifts: The chemical shifts of the piperidine ring carbons are sensitive to the orientation of substituents due to steric (γ-gauche) effects. An axial substituent will shield the γ-carbons, causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.[11][12]

| NMR Parameter | Typical Value for trans Isomer (Axial H3, Axial H4) | Typical Value for cis Isomer (Axial/Equatorial) |

| ³J (H3-H4) | 8 - 12 Hz | 2 - 5 Hz |

| Key NOE | H3(ax) ↔ H5(ax) | H3(ax) ↔ H5(ax), H3(eq) ↔ H4(ax) etc. |

| ¹³C Shift (γ-carbons) | Shielded by axial substituents | Varies with conformation |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule in the solid state.[13] It yields a three-dimensional model of the molecule, confirming the connectivity of atoms and their precise spatial arrangement, including the conformation of the piperidine ring.[14][15] This technique is considered the "gold standard" for stereochemical assignment.

Conformational Analysis

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[16] For this compound, the substituents can occupy either axial or equatorial positions, leading to a conformational equilibrium between two chair forms.

-

Trans Isomers: The (3R, 4R) isomer, for example, can exist in two chair conformations: one with the C3-OH and C4-NH₂ groups both in equatorial positions (diequatorial), and another with both groups in axial positions (diaxial). The diequatorial conformation is overwhelmingly favored due to severe 1,3-diaxial steric interactions in the diaxial form.

-

Cis Isomers: The (3R, 4S) isomer will have its substituents in an axial/equatorial arrangement. The equilibrium will favor the conformation where the bulkier substituent occupies the more stable equatorial position. The large Cbz-protected nitrogen further complicates this analysis, often influencing the ring's puckering.

The preferred conformation is critical as it presents a specific three-dimensional shape for interaction with a biological target. An axial substituent points in a different direction than an equatorial one, which can be the difference between productive binding and inactivity.

Caption: Conformational equilibrium in a trans-isomer.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 1-Cbz-4-aminopiperidin-3-one

This protocol is a representative example and may require optimization.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Cbz-4-aminopiperidin-3-one (1.0 eq) and anhydrous solvent (e.g., THF or MeOH) to achieve a concentration of ~0.1 M.

-

Cooling: Cool the solution to the desired temperature (-78 °C for L-Selectride, 0 °C for NaBH₄) using an appropriate cooling bath.

-

Reagent Addition: Slowly add the reducing agent (e.g., L-Selectride, 1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15-20 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

-

Characterization: Characterize the purified isomers using NMR spectroscopy to determine the diastereomeric ratio and assign the relative stereochemistry based on coupling constants.

Protocol 2: Stereochemical Assignment by ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

-

Analysis of H3/H4 Region: Identify the signals corresponding to the protons at C3 and C4. These will typically be multiplets.

-

Measure Coupling Constant: Measure the coupling constant (³J) between the H3 and H4 protons. A value > 8 Hz strongly suggests a trans relationship, while a value < 5 Hz suggests a cis relationship.

-

NOE Experiment (Optional but Recommended): Acquire a 1D or 2D NOESY spectrum to confirm spatial proximities that support the assignment made from the coupling constants.

Conclusion

The stereochemistry of this compound is not a trivial detail but a fundamental property that dictates its utility as a synthetic building block and its ultimate biological function. A thorough understanding of its stereoisomers, coupled with robust strategies for stereoselective synthesis and unambiguous analytical characterization, is essential for researchers in drug discovery and development. By mastering the control of these chiral centers, scientists can unlock the full potential of this valuable scaffold to design and create the next generation of precisely targeted therapeutics.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 4. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]

- 5. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 4-Amino-1-Cbz-3-hydroxypiperidine in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Imperative of Chirality

The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in approved pharmaceuticals underscores its importance as a versatile scaffold for engaging with biological targets.[1][2] The introduction of stereocenters into the piperidine ring significantly enhances its utility, allowing for more precise three-dimensional interactions with chiral biological macromolecules like enzymes and receptors.[3] This control over stereochemistry is not merely an academic exercise; it is a critical factor in optimizing a drug's efficacy, selectivity, pharmacokinetic profile, and safety.[1][2] Among the vast array of chiral piperidine building blocks, 4-Amino-1-Cbz-3-hydroxypiperidine has emerged as a particularly valuable starting material, offering a strategic entry point for the synthesis of complex and potent therapeutic agents. This guide provides a comprehensive technical overview of its synthesis and application, with a focus on the underlying chemical principles that drive its utility.

Core Synthesis Strategies for Chiral 4-Amino-3-hydroxypiperidine

The synthesis of enantiomerically pure 4-Amino-3-hydroxypiperidine derivatives is a non-trivial challenge that has been met with a variety of innovative strategies. The choice of synthetic route is often dictated by factors such as scalability, cost, and the desired stereochemical outcome. Here, we delve into the principal approaches for constructing the chiral 4-amino-3-hydroxypiperidine core.

Asymmetric Hydrogenation: A Direct Approach to Enantiopurity

One of the most elegant methods for establishing the desired stereochemistry is through asymmetric hydrogenation of a suitable prochiral precursor. This approach leverages the power of chiral transition metal catalysts to deliver high enantiomeric excess in a single, atom-economical step. A notable example involves the Rh(I)-catalyzed asymmetric hydrogenation of a protected 3-amino-4-oxopiperidine derivative.[4]

Causality Behind the Experimental Choices: The selection of a rhodium catalyst, often paired with a chiral phosphine ligand, is predicated on its proven ability to effect highly enantioselective reductions of keto groups. The specific ligand and reaction conditions are critical for achieving high diastereo- and enantioselectivity, as they create a chiral environment around the metal center that directs the delivery of hydrogen to one face of the ketone.

Experimental Protocol: Asymmetric Hydrogenation

A detailed protocol for a similar transformation is provided in the supplementary information of "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance".[5] While the specific substrate may differ slightly, the principles and general procedure are highly relevant.

The Chiral Pool: Leveraging Nature's Stereochemistry

Another powerful strategy involves starting from a readily available, inexpensive, and enantiomerically pure natural product—a "chiral pool" starting material. 2-Deoxy-D-ribose, a simple sugar, has been ingeniously employed as a precursor to the chiral 4-amino-3-hydroxypiperidine scaffold.[4] This approach obviates the need for a chiral catalyst or resolution step, as the stereochemistry is inherent in the starting material.

Causality Behind the Experimental Choices: The choice of 2-deoxy-D-ribose is strategic due to its embedded stereocenters that can be chemically manipulated to form the desired piperidine ring. The synthetic sequence typically involves a series of transformations, such as protection, oxidation, reductive amination, and cyclization, to convert the sugar into the target molecule. Each step is carefully chosen to preserve or invert the existing stereochemistry as needed.

Experimental Protocol: Synthesis from 2-Deoxy-D-ribose

The detailed experimental procedures for converting 2-deoxy-D-ribose into a chiral piperidine derivative can be found in the supplementary materials of the foundational paper on this topic.[5]

Resolution: Separating What is Already There

Classical and biocatalytic resolution techniques offer a pragmatic approach to obtaining enantiomerically pure material from a racemic mixture.[4] In classical resolution, a racemic mixture of the 4-amino-3-hydroxypiperidine derivative is treated with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Biocatalytic resolution, on the other hand, employs enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Causality Behind the Experimental Choices: The choice of resolving agent in classical resolution is critical and often requires empirical screening to find one that forms well-defined, easily separable crystalline salts with one of the enantiomers. In biocatalytic resolution, the choice of enzyme is paramount. Lipases and proteases are commonly used for their ability to selectively acylate or hydrolyze one enantiomer of an alcohol or amine.

Experimental Protocol: Chiral Resolution

Detailed protocols for both classical and biocatalytic resolution can be adapted from the procedures described in the supplementary information of Ortiz et al. (2012).[5]

Application in the Synthesis of Kinase Inhibitors: A Case Study

The true value of a chiral building block is demonstrated in its successful application in the synthesis of high-value, complex molecules. This compound and its close analogs are key starting materials in the synthesis of a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.

Janus Kinase (JAK) Inhibitors

The 3-aminopiperidine scaffold is a key structural feature of several Janus kinase (JAK) inhibitors.[6] These drugs are used to treat autoimmune diseases like rheumatoid arthritis. The synthesis of these complex molecules often relies on the availability of enantiomerically pure piperidine building blocks.

Akt Kinase Inhibitors: The Case of AZD5363

The orally bioavailable, potent Akt kinase inhibitor, AZD5363, is a prime example of a drug whose synthesis can leverage a 4-aminopiperidine scaffold.[7] The core of AZD5363 contains a substituted piperidine ring that is crucial for its activity. While the exact synthetic route for AZD5363 starting from this compound is proprietary, the structural similarity strongly suggests its utility.

ATR Kinase Inhibitors: The Example of Berzosertib (VX-970)

Berzosertib, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, is another important therapeutic agent whose synthesis involves a substituted aminopiperidine moiety.[8] The development of efficient synthetic routes to such molecules is a key focus of process chemistry in the pharmaceutical industry.

Data Presentation

| Synthetic Strategy | Key Advantages | Key Considerations | Typical Yields | Enantiomeric Excess |

| Asymmetric Hydrogenation | Atom-economical, direct | Catalyst cost, optimization required | High | >95% |

| Chiral Pool Synthesis | Inexpensive starting material, inherent chirality | Longer synthetic sequence | Moderate | >99% |

| Resolution (Classical) | Well-established, scalable | Can be inefficient (max 50% yield), screening of resolving agents | <50% | >99% |

| Resolution (Biocatalytic) | Mild conditions, high selectivity | Enzyme cost and stability, substrate scope | Variable | >99% |

Visualizations

Logical Flow of Synthetic Strategies

Caption: Overview of synthetic routes to the chiral piperidine core.

Application in Drug Synthesis Workflow

Caption: Generalized workflow for the use of the starting material in drug synthesis.

Conclusion and Future Perspectives

This compound is a testament to the power of chiral building blocks in modern drug discovery and development. The diverse synthetic strategies available for its preparation provide chemists with a range of options to suit their specific needs. Its successful application in the synthesis of complex and important therapeutic agents, particularly kinase inhibitors, highlights its strategic importance. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the demand for such well-defined, stereochemically rich building blocks will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new applications for this versatile and valuable starting material.

References

- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berzosertib | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trial.medpath.com [trial.medpath.com]

The Strategic Role of 4-Amino-1-Cbz-3-hydroxypiperidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 3,4-disubstituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs. This guide focuses on a particularly valuable building block: 4-Amino-1-Cbz-3-hydroxypiperidine. We will dissect its strategic importance, from the rationale behind its specific protecting group strategy to its application in synthesizing complex, biologically active molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including stereoselective synthetic considerations, key reaction pathways, and its role in the architecture of targeted therapies, particularly kinase inhibitors.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility while providing a three-dimensional framework for precise pharmacophore presentation.[1] When substituted with multiple functional groups, particularly with defined stereochemistry, it becomes a powerful tool for optimizing drug-target interactions, enhancing potency, selectivity, and pharmacokinetic profiles.[2][3]

The trans-4-amino-3-hydroxypiperidine core, specifically, offers a unique constellation of features:

-

Defined Stereochemistry: The chiral centers at the C3 and C4 positions allow for stereospecific interactions with biological targets. The (3R, 4R) and (3S, 4S) enantiomers are of particular interest in drug design.[4][5]

-

Hydrogen Bonding Capabilities: The hydroxyl (-OH) and amino (-NH2) groups serve as key hydrogen bond donors and acceptors, critical for anchoring a molecule within a protein's active site.[4]

-

Vectors for Diversification: The amino and hydroxyl groups, along with the piperidine nitrogen, provide three distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR).

This guide specifically addresses the N-Cbz protected form, benzyl 4-amino-3-hydroxypiperidine-1-carboxylate , a stable, versatile, and commercially available intermediate that serves as a gateway to a diverse range of complex molecules.[4][6]

The Synthetic Cornerstone: Protection and Stereocontrol

The synthesis of enantiomerically pure 3,4-disubstituted piperidines is a non-trivial challenge that underscores the value of a well-designed building block. The Cbz (benzyloxycarbonyl) group plays a critical role in the utility of this specific scaffold.

The Strategic Choice of the Cbz Protecting Group

In multi-step syntheses, the choice of protecting groups is paramount. The Cbz group, along with the more common Boc (tert-butyloxycarbonyl) group, is a carbamate-based protection for amines. The key distinction lies in their deprotection conditions, which forms the basis of "orthogonal" synthetic strategies.[7]

| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O |

| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acid-mediated (e.g., TFA, HCl) |

| Key Advantage | Stable to acidic and many basic conditions. | Stable to hydrogenation and basic conditions. |

The Cbz group's stability to acid allows for the selective removal of other acid-labile groups (like Boc) elsewhere in the molecule. Its removal via hydrogenation is clean and efficient, yielding the free amine, carbon dioxide, and toluene. This orthogonality is a critical consideration in complex synthetic campaigns, allowing chemists to unmask specific reactive sites in a planned sequence.

Key Synthetic Strategies for the Chiral Scaffold

Achieving the desired (3R, 4R) or (3S, 4S) stereochemistry is the primary challenge in synthesizing the 4-amino-3-hydroxypiperidine core. Several major strategies have been successfully employed:

-

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials, such as amino acids or sugars (e.g., 2-deoxy-D-ribose), to introduce the required stereocenters.[8] The inherent chirality of the starting material is transferred through a series of reactions to the final piperidine product.

-

Asymmetric Hydrogenation: Starting from a pyridine or tetrahydropyridine precursor, chiral rhodium or ruthenium catalysts can be used to perform a highly enantioselective hydrogenation, setting the desired stereocenters in the piperidine ring.[2]

-

Stereodivergent Reduction: This powerful strategy often starts with a 3-substituted 4-piperidinone. The choice of reducing agent dictates the stereochemical outcome of the hydroxyl group. Bulky reducing agents like L-Selectride typically deliver the hydride from the less hindered face to produce the cis-amino alcohol, while other reagents can favor the trans product.[9]

-

Biocatalytic and Classical Resolution: A racemic mixture of an intermediate can be resolved using either enzymes (biocatalytic resolution) that selectively react with one enantiomer, or by forming diastereomeric salts with a chiral resolving agent that can be separated by crystallization.[8]

Below is a conceptual workflow illustrating the stereodivergent reduction approach.

References

- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate | 1270497-22-7 | Benchchem [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. (3R,4R)-benzyl 4-aMino-3-hydroxypiperidine-1-carboxylate | 959617-87-9 [chemicalbook.com]

- 7. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Amino-1-Cbz-3-hydroxypiperidine Derivatives and Analogs

This guide provides a comprehensive technical overview of 4-Amino-1-Cbz-3-hydroxypiperidine derivatives and analogs, a privileged scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this versatile molecular core.

Introduction: The Significance of the 3-Hydroxy-4-aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for targeting a multitude of biological receptors and enzymes. The introduction of hydroxyl and amino groups at the C-3 and C-4 positions, respectively, creates a chiral 1,2-aminoalcohol functionality. This arrangement is critical for establishing key hydrogen bonding interactions within biological targets, significantly influencing potency and selectivity.

The N-Cbz (benzyloxycarbonyl) protecting group serves a dual purpose: it pacifies the reactivity of the piperidine nitrogen during synthetic manipulations and its lipophilic nature can enhance cell permeability. The precise stereochemistry of the hydroxyl and amino groups is paramount; the trans-(3R,4R) and cis-(3S,4R) diastereomers, for example, often exhibit profoundly different biological activities and metabolic profiles. This guide will focus on the synthesis and application of these stereochemically defined derivatives, which have emerged as powerful cores for developing novel therapeutics, from antidiabetics to antiviral agents.

Stereoselective Synthesis of the Core Scaffold

The synthesis of enantiomerically pure this compound is a non-trivial task that requires precise control over stereochemistry. Several strategies have been successfully employed, each with distinct advantages. The choice of route often depends on the desired stereoisomer and the available starting materials.

Key Synthetic Strategies

Four principal strategies have been evaluated for accessing the chiral 4-amino-3-hydroxy piperidine core[1]:

-

Asymmetric Hydrogenation: This method involves the rhodium-catalyzed asymmetric hydrogenation of a suitable enamine precursor, allowing for the direct creation of the desired stereocenters.

-

Chiral Pool Synthesis: Exploiting the inherent stereochemistry of readily available natural products, such as 2-deoxy-D-ribose, provides a reliable pathway to specific stereoisomers[1].

-

Biocatalytic Resolution: The use of enzymes to resolve racemic intermediates offers a green and highly selective method for obtaining enantiopure compounds.

-

Epoxide Ring-Opening: A common and effective strategy involves the stereospecific ring-opening of a chiral N-Cbz-3,4-epoxypiperidine with an amine nucleophile. This approach provides excellent control over the relative and absolute stereochemistry of the resulting amino alcohol.

The following diagram illustrates a generalized synthetic workflow, highlighting the key decision points for achieving stereocontrol.

References

Methodological & Application

Synthesis Protocol for trans-4-Amino-1-Cbz-3-hydroxypiperidine: An Application Note for Researchers

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, the trans-4-amino-3-hydroxypiperidine moiety is a critical pharmacophore that imparts desirable physicochemical properties, such as improved solubility and the ability to form key hydrogen bonding interactions with biological targets. The controlled synthesis of stereochemically defined piperidine derivatives is therefore of paramount importance in drug discovery and development.[3] This application note provides a detailed, field-proven protocol for the synthesis of trans-4-amino-1-Cbz-3-hydroxypiperidine, a versatile building block for the elaboration of complex bioactive molecules. The carboxybenzyl (Cbz) protecting group offers robust protection of the piperidine nitrogen, which can be selectively removed under mild conditions.[4][5]

Synthetic Strategy: A Logic-Driven Approach

The synthesis of trans-4-amino-1-Cbz-3-hydroxypiperidine is achieved through a multi-step sequence commencing with the readily available 1-Cbz-4-piperidone. The stereochemistry of the final product is strategically controlled through a stereospecific epoxide ring-opening reaction.

The overall synthetic workflow is as follows:

Caption: Synthetic workflow for trans-4-Amino-1-Cbz-3-hydroxypiperidine.

The causality behind this experimental design is as follows:

-